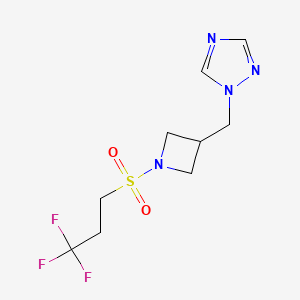
1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole” is a derivative of azetidin-3-ylmethanol . It’s used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders .
Synthesis Analysis
The synthesis of this compound is related to the use of it as a CCR6 receptor modulator . The exact synthesis process is not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations
Recent advances in the field of organic synthesis have highlighted the utility of electron-deficient 1,2,3-triazoles, including derivatives like 1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole, in facilitating the generation of synthetically useful intermediates. These intermediates, such as metallo azavinyl carbenes, have been employed in a variety of synthetic transformations, leading to the production of highly functionalized nitrogen-based heterocycles. These transformations include transannulation, cyclopropanation, insertion reactions, ylide formation/rearrangements, and ring expansions, underscoring the compound's importance in the synthesis of complex molecular architectures (Anbarasan, Yadagiri, & Rajasekar, 2014).
Heterocyclic Compound Synthesis
Sulfonyl-1,2,3-triazoles serve as stable precursors for Rh–azavinyl carbenes and carbene complexes of other metals, demonstrating their utility in the introduction of nitrogen atoms into various heterocycles. This reactivity is pivotal in both synthetic and medicinal chemistry, offering a pathway to access complex structures through reactions with carbonyl groups to produce ylides, which typically undergo subsequent 1,3-dipolar cycloadditions (Zibinsky & Fokin, 2013).
Antibacterial Activity
The development of novel 1,2,3-triazole derivatives showcases the compound's potential in creating entities with significant biological activities. Specifically, a one-pot procedure for the synthesis of these derivatives has been established, demonstrating good yields and confirming their structures through various spectroscopic methods. The antibacterial and free radical scavenging activities of these compounds have been evaluated, with some derivatives showing potent activity compared to standard drugs, highlighting their potential in therapeutic applications (Sreerama et al., 2020).
Bioactivity and Synthesis of Functionalized Ketones
The compound's derivatives have been explored for their synthesis and reactivity towards generating sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles. These derivatives serve as shelf-stable progenitors of rhodium azavinyl carbenes, which are versatile reactive intermediates. Their ability to add asymmetrically to olefins underscores the potential for creating bioactive molecules and functionalized ketones through novel synthetic routes (Culhane & Fokin, 2011).
Wirkmechanismus
This compound acts as a modulator of the CCR6 receptor . The CCR6 receptor is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .
Eigenschaften
IUPAC Name |
1-[[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O2S/c10-9(11,12)1-2-19(17,18)16-4-8(5-16)3-15-7-13-6-14-15/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUBYXHRXYVFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC(F)(F)F)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2999355.png)
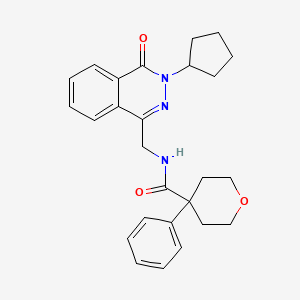

![2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2999359.png)
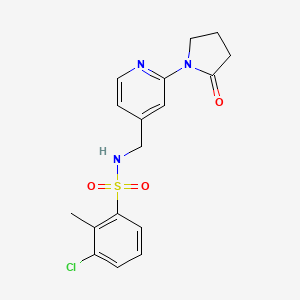
![Ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999363.png)
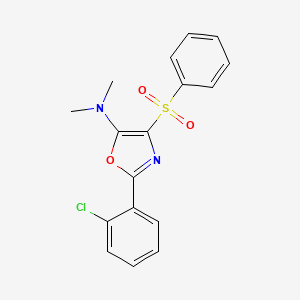
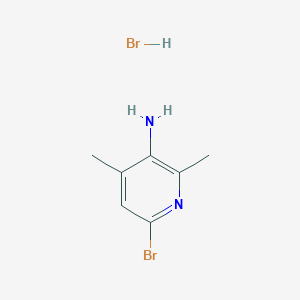
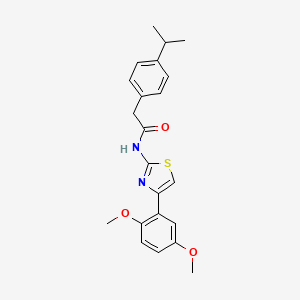
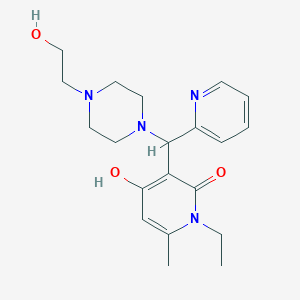

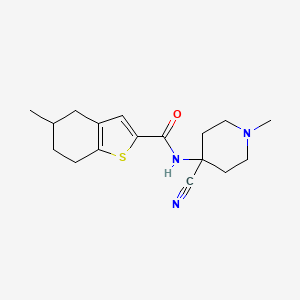
![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-2-carboxamide](/img/structure/B2999373.png)
![methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B2999374.png)